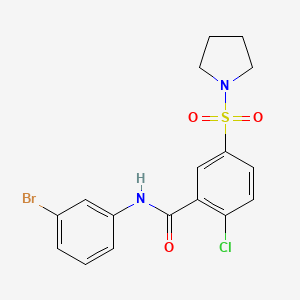
N-(3-bromophenyl)-2-chloro-5-(1-pyrrolidinylsulfonyl)benzamide
Vue d'ensemble
Description
N-(3-bromophenyl)-2-chloro-5-(1-pyrrolidinylsulfonyl)benzamide, also known as BIPPS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Additionally, this paper will list future directions for research on this compound.
Mécanisme D'action
N-(3-bromophenyl)-2-chloro-5-(1-pyrrolidinylsulfonyl)benzamide exerts its effects by inhibiting the activity of specific enzymes and proteins in cells. Specifically, this compound inhibits the activity of a protein called heat shock protein 90 (HSP90), which is involved in the folding and stabilization of other proteins in the cell. By inhibiting HSP90, this compound disrupts the activity of other proteins that are essential for cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound inhibits cell growth and induces apoptosis. In inflammatory cells, this compound inhibits the production of pro-inflammatory cytokines. In neuronal cells, this compound has been shown to protect against cell death and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-bromophenyl)-2-chloro-5-(1-pyrrolidinylsulfonyl)benzamide in lab experiments is its specificity for HSP90, which allows for targeted inhibition of this protein. Additionally, this compound has been shown to have low toxicity in cells and animals. However, one limitation of using this compound is its relatively low yield in synthesis, which can limit its availability for research.
Orientations Futures
There are several future directions for research on N-(3-bromophenyl)-2-chloro-5-(1-pyrrolidinylsulfonyl)benzamide. One area of interest is the development of this compound derivatives with improved potency and selectivity for HSP90. Additionally, further studies are needed to determine the efficacy of this compound in animal models of cancer, inflammation, and neurological disorders. Finally, the potential use of this compound as a therapeutic agent in humans warrants further investigation.
In conclusion, this compound is a chemical compound that has shown promise in scientific research for its potential applications in various fields. Its specificity for HSP90 and low toxicity make it a valuable tool for targeted inhibition of this protein. Future research on this compound and its derivatives may lead to the development of new therapies for cancer, inflammation, and neurological disorders.
Applications De Recherche Scientifique
N-(3-bromophenyl)-2-chloro-5-(1-pyrrolidinylsulfonyl)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurological research, this compound has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(3-bromophenyl)-2-chloro-5-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClN2O3S/c18-12-4-3-5-13(10-12)20-17(22)15-11-14(6-7-16(15)19)25(23,24)21-8-1-2-9-21/h3-7,10-11H,1-2,8-9H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESFFUAAPRAFBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-Chloro-4-methoxy-phenyl)-N-{2-[4-(5-chloro-2-methyl-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-methanesulfonamide](/img/structure/B3544899.png)
![N-(3-chloro-4-fluorophenyl)-2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3544905.png)
![3-(4-chlorophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazole](/img/structure/B3544912.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B3544921.png)
![2-{4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B3544935.png)

![N~1~-(3,4-dichlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3544950.png)
![4-Fluoro-N-{2-[4-(4-fluoro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-benzenesulfonamide](/img/structure/B3544952.png)
![2-{[2-(ethylsulfinyl)ethyl]thio}-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B3544958.png)
![N~2~-(4-chlorophenyl)-N~1~-(2-ethyl-6-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3544959.png)
![5-[3-methoxy-4-(3-methylbutoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3544962.png)
![N-{[(2-methyl-1H-benzimidazol-5-yl)amino]carbonothioyl}-1-naphthamide](/img/structure/B3544978.png)
![2-{[4-(3,4-dimethylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B3544979.png)
![N~2~-(3-chlorophenyl)-N~1~-(2-ethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3544980.png)